molecular formula C6H10N2OS B063264 Tetrahydro-2H-thiazolo[3,2-a]pyrazin-3(5H)-one CAS No. 185380-75-0

Tetrahydro-2H-thiazolo[3,2-a]pyrazin-3(5H)-one

Katalognummer: B063264
CAS-Nummer: 185380-75-0
Molekulargewicht: 158.22 g/mol
InChI-Schlüssel: NSGSVRSOLPGHPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one is a heterocyclic compound that features a fused ring system containing both thiazole and pyrazine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-haloketones, followed by cyclization to form the desired fused ring system. The reaction conditions often include the use of polar solvents such as ethanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, halogenating agents

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological target and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one is unique due to its specific ring fusion and the presence of both thiazole and pyrazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

185380-75-0

Molekularformel

C6H10N2OS

Molekulargewicht

158.22 g/mol

IUPAC-Name

6,7,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3-one

InChI

InChI=1S/C6H10N2OS/c9-5-4-10-6-3-7-1-2-8(5)6/h6-7H,1-4H2

InChI-Schlüssel

NSGSVRSOLPGHPH-UHFFFAOYSA-N

SMILES

C1CN2C(CN1)SCC2=O

Kanonische SMILES

C1CN2C(CN1)SCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.